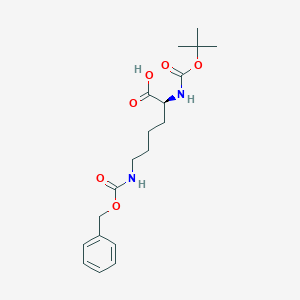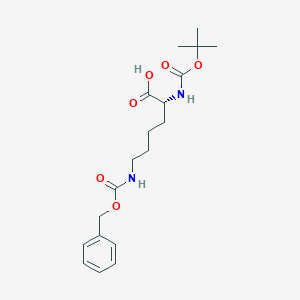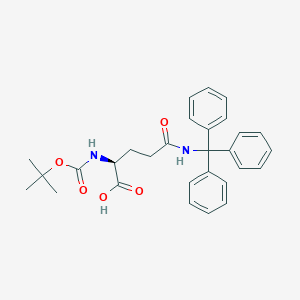
Boc-L-2,4-ジアミノ酪酸
説明
Boc-L-2,4-diaminobutyric acid is a derivative of L-2,4-diaminobutyric acid, an unnatural amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This modification enhances its stability and makes it suitable for various synthetic applications, particularly in peptide synthesis .
科学的研究の応用
Boc-L-2,4-diaminobutyric acid has a wide range of applications in scientific research:
作用機序
Target of Action
Boc-L-2,4-diaminobutyric acid primarily targets the GABA transaminase enzyme . This enzyme plays a crucial role in the conversion of GABA back to glutamate .
Mode of Action
Boc-Dab-OH acts as a noncompetitive inhibitor of GABA transaminase . When this enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA .
Biochemical Pathways
The inhibition of GABA transaminase by Boc-Dab-OH affects the GABAergic pathway . This results in an increase in GABA levels, which can have downstream effects on neuronal signaling and neurotransmission.
Result of Action
The primary result of Boc-Dab-OH’s action is the elevation of GABA levels . This can have various effects at the molecular and cellular levels, potentially influencing neuronal activity and signaling. It has also been suggested that Boc-Dab-OH has antitumor activity in vivo and in vitro .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-2,4-diaminobutyric acid typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. One common method is the reaction of L-2,4-diaminobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-L-2,4-diaminobutyric acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
化学反応の分析
Types of Reactions: Boc-L-2,4-diaminobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Coupling: Carbodiimides in the presence of bases like N-methylmorpholine are used for peptide bond formation.
Major Products:
特性
IUPAC Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPCLPRWLKUIQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427149 | |
| Record name | Boc-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25691-37-6 | |
| Record name | Boc-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using a polymer-supported hypervalent iodine reagent like PSDIB in the synthesis of Boc-Dab-OH?
A1: The research highlights the effectiveness of poly[(4-diacetoxyiodo)styrene] (PSDIB) in mediating the Hofmann rearrangement of Nα-Boc-L-glutamine (Boc-Gln-OH) to produce Boc-Dab-OH in water. [, ] This method offers several advantages:
- High Yield: PSDIB facilitates an 87% yield of Boc-Dab-OH from Boc-Gln-OH, demonstrating its efficiency. [, ]
- Water as Solvent: The reaction proceeds well in water, promoting green chemistry principles by using an environmentally benign solvent. [, ]
- Simplified Purification: The polymer-supported reagent can be easily removed by filtration, simplifying the purification process. [, ]
Q2: Why was a different synthetic route explored for obtaining Fmoc-Dab(Boc)-OH?
A2: Direct synthesis of Fmoc-Dab(Boc)-OH using the PSDIB-mediated method was hindered by the poor water solubility of the starting material, Nα-Fmoc-L-glutamine (Fmoc-Gln-OH). [, ] To circumvent this, an alternative route was employed, involving the synthesis of Z-Dab-OH using PSDIB followed by further modification to obtain Fmoc-Dab(Boc)-OH. [, ] This highlights the importance of considering substrate solubility when designing synthetic strategies.
Q3: What is the broader application of the synthesized Boc-Dab-OH?
A3: The successful synthesis of Boc-Dab-OH via this method is particularly significant for the development of peptides containing L-2,4-diaminobutyric acid. The paper demonstrates this by successfully synthesizing Polymyxin B heptapeptide (PMBH), a compound with four Dab residues, using solution-phase synthesis. [, ] This highlights the utility of Boc-Dab-OH as a building block for more complex peptides with potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


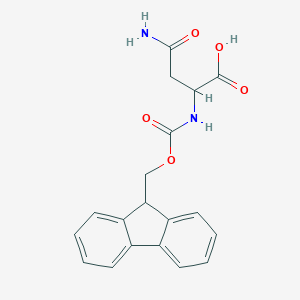



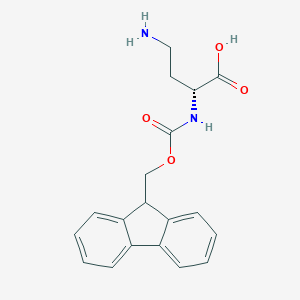
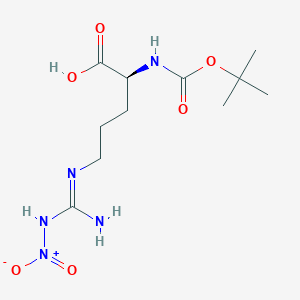

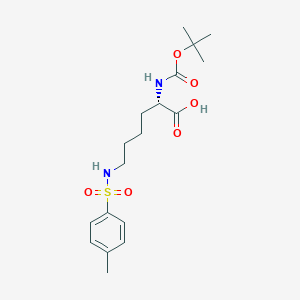
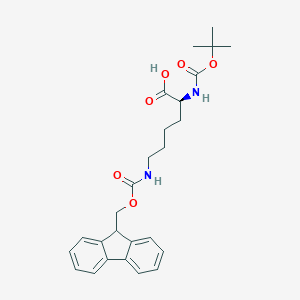

![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B557099.png)
